molecular formula C17H15F3N2O2 B4300329 2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Cat. No.: B4300329
M. Wt: 336.31 g/mol
InChI Key: SYLGEJSCEIUZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzylamino group, a methyl group, and a trifluoromethyl group attached to a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. This step often requires the presence of a catalyst and specific reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

    Addition of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-7-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(benzylamino)-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group, which may affect its reactivity and interactions.

Uniqueness

2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is unique due to the presence of both the trifluoromethyl and methyl groups, which can influence its chemical reactivity, stability, and potential biological activities. The combination of these substituents may enhance its utility in various applications compared to similar compounds.

Properties

IUPAC Name

2-(benzylamino)-7-methyl-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-11-7-8-13-14(9-11)24-16(15(23)22-13,17(18,19)20)21-10-12-5-3-2-4-6-12/h2-9,21H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLGEJSCEIUZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(O2)(C(F)(F)F)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 2
2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 3
2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 4
Reactant of Route 4
2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 5
Reactant of Route 5
2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 6
2-(BENZYLAMINO)-7-METHYL-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.